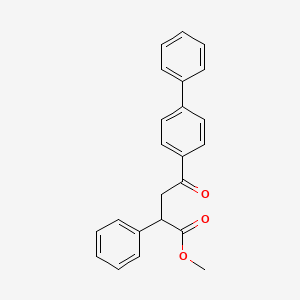![molecular formula C19H24O5 B14723925 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene CAS No. 10548-80-8](/img/structure/B14723925.png)
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is an organic compound with a complex structure that includes multiple methoxy groups and a phenoxypropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with a suitable alkylating agent, followed by further functionalization to introduce the methoxy and phenoxy groups. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving high efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: This compound has a similar structure but lacks the phenoxypropyl side chain.
1,2-Dimethoxy-4-(2-methoxyvinyl)benzene: This compound has a methoxyvinyl group instead of the phenoxypropyl side chain.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the aromatic ring.
Uniqueness
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is unique due to its specific combination of methoxy and phenoxypropyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
10548-80-8 |
|---|---|
Formule moléculaire |
C19H24O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene |
InChI |
InChI=1S/C19H24O5/c1-13(24-17-9-7-6-8-15(17)20-2)19(23-5)14-10-11-16(21-3)18(12-14)22-4/h6-13,19H,1-5H3 |
Clé InChI |
VLFSRZVJKUYYRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)OC)OC)OC)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


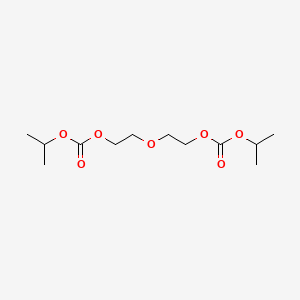
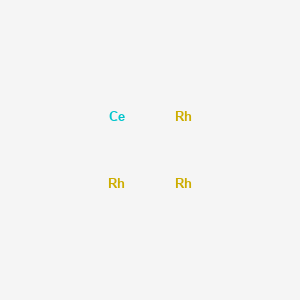
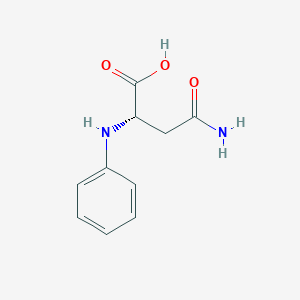
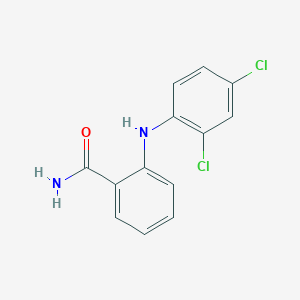

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
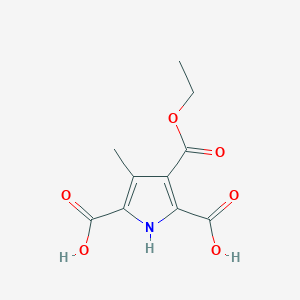
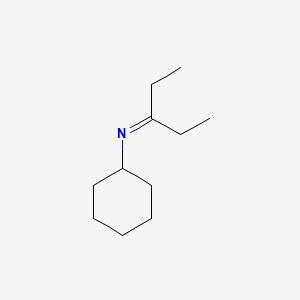
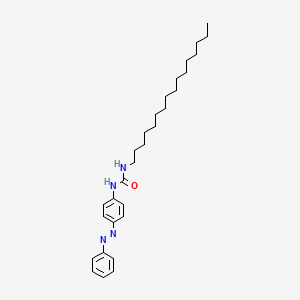
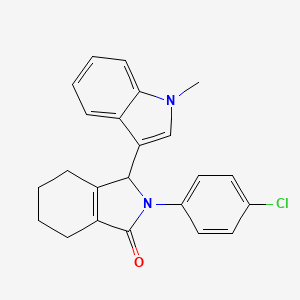

![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)

